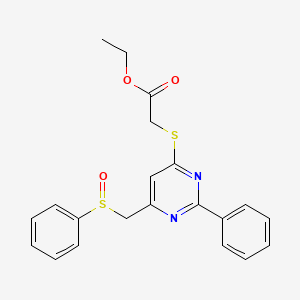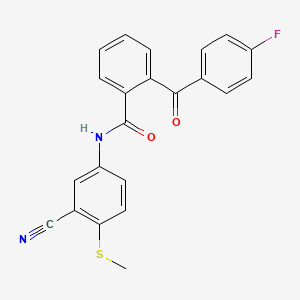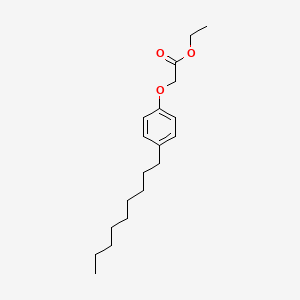
3-Phenyl-5-isoxazolyl 2,4-dichlorobenzenesulfonate
Overview
Description
“3-Phenyl-5-isoxazolyl 2,4-dichlorobenzenesulfonate” is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C15H9Cl2NO4S and a molecular weight of 370.21 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C15H9Cl2NO4S) and molecular weight (370.21) . Other properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
Isoxazoline Derivatives and Biological Activity Isoxazolines, including derivatives related to the structure of interest, have been widely studied for their significant biological and medicinal properties. These compounds are known for their roles in various therapeutic applications such as antibacterial, antiviral, anti-inflammatory, and anticancer activities. For instance, isoxazoline-containing natural products have been explored as potential anticancer agents due to their efficacy in inhibiting the growth of cancer cells and tumors in biological systems (Kaur et al., 2014).
Synthesis and Evaluation of Isoxazol-5(4H)-ones The synthesis of isoxazolone derivatives, including the preparation of 4-arylmethylideneisoxazol-5(4H)-ones, highlights the versatile chemical transformations these compounds can undergo. These synthesized compounds have been evaluated for their antioxidant properties, showcasing the potential for isoxazolines and related compounds in creating molecules with beneficial oxidative stress mitigation effects (Laroum et al., 2019).
Natural Products Derived from Isoxazolin-5-one Research into natural products derived from isoxazolin-5-one and 3-nitropropanoic acid demonstrates the diversity of compounds produced by plants, insects, bacteria, and fungi. These compounds exhibit a range of biological activities, suggesting that derivatives of isoxazolines could have various scientific applications in studying and potentially mitigating toxic effects in biological systems (Becker et al., 2017).
Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 2,4-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO4S/c16-11-6-7-14(12(17)8-11)23(19,20)22-15-9-13(18-21-15)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHQNCZMEIXYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dichlorophenyl)-N'-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}urea](/img/structure/B3124754.png)




![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3124793.png)

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-chlorobenzenecarboxamide](/img/structure/B3124804.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate](/img/structure/B3124823.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate](/img/structure/B3124850.png)


